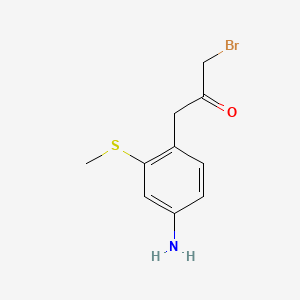

1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one

Description

1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone with a molecular formula of C₁₀H₁₂BrNOS (molecular weight: ~274.18 g/mol). The compound features a propan-2-one backbone substituted with a bromine atom at position 3 and an aromatic ring at position 1. The aromatic ring is further functionalized with an amino group (-NH₂) at position 4 and a methylthio group (-SCH₃) at position 2.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(4-amino-2-methylsulfanylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-14-10-5-8(12)3-2-7(10)4-9(13)6-11/h2-3,5H,4,6,12H2,1H3 |

InChI Key |

JZVQKOCPRSOAOC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1-(4-Amino-2-(Methylthio)phenyl)-3-Bromopropan-2-One

Retrosynthetic Analysis

The target compound features a propan-2-one backbone substituted with a bromine atom at the third carbon and a 4-amino-2-(methylthio)phenyl group at the first carbon. Retrosynthetically, the molecule can be dissected into two fragments:

- Aryl Component : 4-Amino-2-(methylthio)benzaldehyde or its derivatives.

- Ketone-Bromide Component : Bromoacetone or α-brominated ketone precursors.

Key disconnections involve forming the C–C bond between the aryl ring and the ketone moiety, followed by bromination at the β-position. This approach aligns with methodologies for analogous α-brominated ketones.

Detailed Preparation Methods

Aldol Condensation Followed by Bromination

This two-step protocol, adapted from CN103739465A, involves:

Step 1: Aldol Condensation

4-Amino-2-(methylthio)benzaldehyde reacts with acetone under basic conditions to form the α,β-unsaturated ketone intermediate.

Reaction Conditions :

- Catalyst : 10% NaOH in ethanol (v/v)

- Molar Ratio : 1:1.1 (aldehyde:acetone)

- Temperature : Room temperature (25°C)

- Time : 6–8 hr (monitored by TLC)

Mechanistic Insight :

The base deprotonates acetone, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone.

Step 2: Bromination of α,β-Unsaturated Ketone

The intermediate undergoes electrophilic addition with bromine (Br₂) in CCl₄:

Optimized Parameters :

- Solvent : Anhydrous CCl₄

- Br₂ Equivalents : 1.05 eq

- Temperature : 0–5°C (to suppress diastereomer formation)

- Yield : 74–77%

Critical Note :

Excess bromine or elevated temperatures lead to over-bromination, forming 2,3-dibromo derivatives. Controlled addition under inert atmosphere is essential.

Direct Bromination of Preformed Ketones

An alternative one-pot method brominates 1-(4-amino-2-(methylthio)phenyl)propan-2-one using N-bromosuccinimide (NBS):

Procedure :

- Dissolve ketone (1 eq) in dry THF.

- Add NBS (1.1 eq) and AIBN (0.05 eq) as initiator.

- Reflux at 65°C for 12 hr under N₂.

Advantages :

- Avoids handling elemental bromine

- Better regioselectivity (≥90% α-bromination)

Limitations :

- Requires rigorous moisture exclusion

- Higher cost compared to Br₂-based methods

Reaction Optimization and Yield Data

Analytical Characterization

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for:

Material Science Applications

Coordination polymers incorporating this ligand exhibit luminescent properties due to heavy atom effect from bromine.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Isomer: 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one

- Molecular Formula: C₁₀H₁₂BrNOS (identical to the target compound) .

- Key Difference: Positional isomerism (amino group at position 5 instead of 4).

- Impact: The 5-amino isomer exhibits altered electronic conjugation, reducing resonance stabilization between the amino group and the ketone moiety compared to the 4-amino isomer.

Trifluoromethoxy-Substituted Analog: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

- Molecular Formula: C₁₀H₉BrF₃NO₂ (MW: 312.08 g/mol) .

- Key Differences: Replacement of methylthio (-SCH₃) with trifluoromethoxy (-OCF₃) at position 3. Amino group at position 2 instead of 4.

- Impact :

- The electron-withdrawing -OCF₃ group deactivates the aromatic ring, reducing nucleophilic substitution reactivity at the bromine site.

- Increased lipophilicity (due to -CF₃) enhances membrane permeability but may reduce aqueous solubility.

Trifluoromethylthio-Substituted Analog: 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

- Molecular Formula: C₁₀H₉BrF₃NOS (MW: 328.15 g/mol) .

- Key Difference : Replacement of methylthio (-SCH₃) with trifluoromethylthio (-SCF₃).

- Enhanced electron-withdrawing effects stabilize the aromatic ring but may reduce basicity of the amino group.

Chalcone Derivative: 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Molecular Formula : C₁₆H₁₃BrO (MW: 301.18 g/mol) .

- Key Differences: Prop-2-en-1-one backbone (conjugated double bond) vs. propan-2-one. Substituents: 4-methylphenyl and phenyl groups instead of amino and methylthio.

- Impact :

- The conjugated double bond in the chalcone derivative enables extended π-π interactions, influencing UV-Vis absorption and photochemical reactivity.

- Lack of polar groups (e.g., -NH₂) reduces solubility in polar solvents compared to the target compound.

Physicochemical Properties

Crystallographic Insights

- The chalcone derivative () exhibits a planar structure due to conjugation, with intermolecular interactions dominated by van der Waals forces .

Biological Activity

1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated propanone backbone with an amino group and a methylthio substitution on the phenyl ring. Its molecular formula is CHBrNOS, with a molecular weight of approximately 276.19 g/mol. The presence of the bromine atom enhances its reactivity, while the amino and methylthio groups may facilitate various interactions with biological molecules.

Research indicates that 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one may exert its biological effects through several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity.

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways associated with various physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains.

Biological Activity Overview

The biological activity of 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one has been evaluated in various studies. Below is a summary of key findings:

| Study | Target Organism/Cell Line | Activity Observed | EC50 (μM) |

|---|---|---|---|

| Study 1 | Mycobacterium tuberculosis | Antitubercular | 28.8 |

| Study 2 | Trypanosoma brucei | Antiparasitic | 19.5 |

| Study 3 | Human Osteosarcoma U2OS | Cytotoxicity | 39.0 |

These studies demonstrate the compound's potential as a lead candidate for developing new therapeutic agents against infectious diseases.

Case Study 1: Antitubercular Activity

In a study published by Neres et al., the compound was screened against both replicant and non-replicant strains of M. tuberculosis. The results indicated significant antitubercular activity, with an EC50 value of 28.8 μM, suggesting that it could be developed into a viable treatment option for tuberculosis .

Case Study 2: Antiparasitic Effects

Another study focused on the antiparasitic effects against T. brucei, where the compound exhibited an EC50 of 19.5 μM. This finding highlights its potential as an antiparasitic agent, particularly in treating diseases like African sleeping sickness .

Toxicity and Safety Profile

An important aspect of evaluating any new therapeutic agent is its toxicity profile. Early ADME-Tox studies have shown that 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one has a favorable safety profile, with low toxicity observed in preliminary assays conducted on human cell lines . Further investigations are necessary to fully elucidate its safety parameters.

Q & A

Q. How can the synthesis of 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of a precursor chalcone derivative. For example, a protocol adapted from similar brominated ketones (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) involves:

- Step 1 : Reacting the chalcone precursor (1 mmol) with bromine (1 mmol) in chloroform under stirring for 24 hours .

- Step 2 : Removing excess solvent under reduced pressure and isolating the dibrominated intermediate.

- Step 3 : Dehydrohalogenation using triethylamine (1 mmol) in dry benzene to yield the final product .

Critical Parameters : - Stoichiometry : Excess bromine may lead to over-bromination; monitor via TLC.

- Solvent Choice : Chloroform minimizes side reactions due to its low polarity.

- Crystallization : Slow evaporation from acetone improves crystal purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methylthio group (δ ~2.5 ppm), and amino protons (δ ~5.5 ppm, broad).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~200 ppm) and brominated carbon (δ ~40–50 ppm) .

- IR Spectroscopy : Verify the ketone C=O stretch (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

- Solvent Screening : Test dimethyl sulfoxide (DMSO) or acetone at concentrations ≤1% (v/v) to avoid cytotoxicity.

- Surfactant Use : Add 0.1% Tween-80 to aqueous buffers for hydrophobic compounds .

- Positive Controls : Compare activity with structurally related brominated chalcones (e.g., 3'-bromo-2,2-dimethylbutyrophenone) to validate assay conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .

- AIM (Atoms in Molecules) Analysis : Map bond critical points to assess intramolecular interactions (e.g., S···Br non-covalent contacts) .

- Validation : Compare computed NMR/IR spectra with experimental data to refine theoretical models .

Q. How can crystallographic data resolve discrepancies between experimental and theoretical structural models?

Methodological Answer:

- X-ray Diffraction : Refine crystal structures using SHELX97, with riding models for hydrogen atoms (C–H = 0.93 Å) and anisotropic displacement parameters for heavy atoms .

- Key Metrics : Report R-factor (<5%), bond angle deviations (<2°), and torsional angles to validate spatial arrangements .

- Case Study : For analogous compounds (e.g., 2-bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one), hydrogen bonding networks (C–H···O/S) explain stabilization forces .

Q. What strategies can elucidate the reaction mechanism of bromination at the α-position of the ketone?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via ¹H NMR to detect intermediates (e.g., dibromopropanone) .

- Isotopic Labeling : Use ⁸¹Br to track regioselectivity via isotopic shifts in mass spectrometry.

- Computational Modeling : Simulate bromine electrophilic attack using Gaussian09 to identify transition states .

Q. How can researchers design structure-activity relationship (SAR) studies for antimicrobial applications?

Methodological Answer:

- Analog Synthesis : Modify the methylthio group to ethylthio or methoxy and assess MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Data Correlation : Use multivariate analysis to link substituent electronegativity (Hammett σ values) with bioactivity trends .

- Contradiction Resolution : If activity contradicts expectations (e.g., lower potency despite higher lipophilicity), evaluate membrane permeability via logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.